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Compound of Interest

Compound Name: 4-Hexyloxyphenylboronic acid

cat. No.: B038556

An In-Depth Technical Guide to 4-Hexyloxyphenylboronic Acid: Properties, Synthesis, and
Applications in Modern Chemistry

Introduction

4-Hexyloxyphenylboronic acid is a bifunctional organic compound featuring a phenylboronic
acid moiety and a hexyloxy side chain. This unique structure renders it a highly valuable and
versatile building block in contemporary chemical research and development. Its molecular
weight is 222.09 g/mol , and its chemical formula is C12H19B0O3.[1][2] The boronic acid group is
a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-
winning Suzuki-Miyaura reaction, which has revolutionized the formation of carbon-carbon
bonds.[3][4] The lipophilic hexyloxy group, in turn, imparts specific solubility characteristics and
can induce self-assembly, making it a key component in the design of liquid crystals and other
functional materials.[1]

This guide, intended for researchers and drug development professionals, provides an in-depth
exploration of 4-hexyloxyphenylboronic acid. We will delve into its physicochemical
properties, detail robust protocols for its synthesis and purification, explore its critical role in the
Suzuki-Miyaura coupling, and survey its applications in materials science and medicinal
chemistry, grounded in authoritative references and field-proven insights.

Part 1: Physicochemical Properties and
Characterization
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The utility of any chemical reagent begins with a thorough understanding of its physical and
chemical properties. 4-Hexyloxyphenylboronic acid is typically a white to off-white solid
crystalline powder at room temperature. Its properties are summarized in the table below.

Property Value Source(s)
Molecular Weight 222.09 g/mol [11[2][5]
Molecular Formula C12H19BOs3 [1][5]
CAS Number 121219-08-7 [1]
White to almost white
Appearance
powder/crystal
Melting Point 85 °C [5]
Purity Typically =297% [2]
4°C, ambient temperature for
Storage [1]

shipping

It is important to note that arylboronic acids, including this compound, can exist in equilibrium
with their cyclic anhydride form (a trimeric boroxine), especially upon heating or under
dehydrating conditions.[5] This does not typically impede their reactivity in coupling reactions,
as the boroxine readily converts back to the monomeric boronic acid in the presence of water
or base.

Analytical Characterization

Confident use of 4-hexyloxyphenylboronic acid requires rigorous analytical validation. The
following techniques are standard for confirming its identity and purity.

 NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for structural

elucidation.

o 'H NMR: The proton NMR spectrum will exhibit characteristic signals. The aromatic
protons will appear as two distinct doublets in the 7.0-8.0 ppm region, typical for a 1,4-
disubstituted benzene ring. The protons of the hexyloxy chain will be visible in the upfield
region: a triplet around 4.0 ppm for the -OCHz- group, a multiplet around 1.8 ppm for the
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adjacent -CHz- group, further multiplets for the internal methylenes, and a terminal methyl
triplet around 0.9 ppm. The acidic protons of the B(OH)z group may appear as a broad
singlet, and its chemical shift can vary depending on the solvent and concentration.

o 18C NMR: The carbon spectrum will show distinct signals for the aromatic carbons (with
the carbon attached to boron being broader and less intense) and six signals for the
hexyloxy chain carbons.

e Mass Spectrometry (MS): MS is used to confirm the molecular weight. Electrospray
ionization (ESI) in negative mode would be expected to show an [M-H]~ ion, while high-
resolution mass spectrometry (HRMS) can confirm the elemental composition.

« Infrared (IR) Spectroscopy: The IR spectrum will display a strong, broad O-H stretching band
around 3300 cm~* (for the B(OH)2 group), C-H stretching bands just below 3000 cm™1,
aromatic C=C stretching bands around 1600 cm~1, and a strong C-O stretching band for the

ether linkage around 1250 cm™1,

Part 2: Synthesis and Purification

The synthesis of arylboronic acids is a well-established process in organic chemistry.[6] A
common and reliable method involves the reaction of an organometallic reagent (like a
Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis.

Synthetic Workflow: From 4-Bromophenol to 4-
Hexyloxyphenylboronic Acid

This two-step process begins with the etherification of 4-bromophenol, followed by a Grignard
reaction and borylation.
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Step 1: Williamson Ether Synthesis
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Caption: Synthetic pathway for 4-Hexyloxyphenylboronic acid.

Detailed Synthesis Protocol

Step 1: Synthesis of 4-Bromo-1-hexyloxybenzene
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» Rationale: This is a standard Williamson ether synthesis to introduce the hexyloxy chain onto
the commercially available 4-bromophenol starting material.

e Procedure:

o To a round-bottom flask, add 4-bromophenol (1.0 eq), potassium carbonate (K2COs, 2.0
eq), and acetone.

o Add 1-bromohexane (1.2 eq) to the suspension.

o Heat the mixture to reflux and stir vigorously for 12-16 hours, monitoring by TLC until the
starting phenol is consumed.

o Cool the reaction, filter off the solid K2COs, and concentrate the filtrate under reduced
pressure.

o Dissolve the residue in ethyl acetate, wash with 1M NaOH and then brine, dry over
anhydrous MgSOQOa4, and concentrate to yield the product, which can be purified by column
chromatography if necessary.

Step 2: Synthesis of 4-Hexyloxyphenylboronic Acid

o Rationale: This step leverages the formation of a highly reactive Grignard reagent, which
acts as a nucleophile to attack the electrophilic boron atom of the borate ester. Anhydrous
conditions are critical to prevent quenching the Grignard reagent. The reaction is performed
at low temperature (-78 °C) to control reactivity and prevent side reactions.

e Procedure:

o Flame-dry a three-neck flask equipped with a condenser, dropping funnel, and nitrogen
inlet. Add magnesium turnings (1.5 eq).

o Add a small crystal of iodine to activate the magnesium.

o Dissolve 4-bromo-1-hexyloxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) and
add it to the dropping funnel. Add a small portion to the magnesium and gently heat to
initiate Grignard formation (the solution will turn cloudy and warm).
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[e]

Add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After addition
is complete, reflux for another 1-2 hours.

o In a separate flame-dried flask, dissolve triisopropy! borate (2.0 eq) in anhydrous THF and
cool to -78 °C (dry ice/acetone bath).

o Transfer the prepared Grignard reagent to the borate solution via cannula slowly, keeping
the internal temperature below -60 °C.

o Stir at -78 °C for 2 hours, then allow the mixture to warm to room temperature overnight.
o Quench the reaction by slowly adding 1M HCI at 0 °C. Stir vigorously for 1 hour.

o Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry
over anhydrous MgSQa, and concentrate.

Purification Protocol: Recrystallization

o Rationale: Recrystallization is a self-validating purification technique for solids. By dissolving
the crude product in a minimal amount of a hot solvent system and allowing it to cool slowly,
pure crystals form while impurities remain in the mother liquor. A sharp melting point of the
resulting crystals indicates high purity.

e Procedure:

o Dissolve the crude 4-hexyloxyphenylboronic acid in a minimal amount of hot ethyl
acetate.

o Add hexane dropwise until the solution becomes slightly cloudy.

o Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C)
to maximize crystal formation.

o Collect the white crystals by vacuum filtration, wash with cold hexane, and dry under
vacuum.

Part 3: Core Applications and Reaction Mechanisms
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The primary utility of 4-hexyloxyphenylboronic acid stems from its participation in the Suzuki-
Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp?)-
C(sp?) bonds to create biaryl structures, which are prevalent in pharmaceuticals,
agrochemicals, and functional materials.[7][8] The reaction is valued for its mild conditions,
tolerance of a wide range of functional groups, and the low toxicity of its boron-containing
reagents.[3][9]
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
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Experimental Protocol: Suzuki Coupling

This protocol describes the coupling of 4-hexyloxyphenylboronic acid with a generic aryl
bromide.

e Reaction Setup:

o To a flame-dried Schlenk flask, add 4-hexyloxyphenylboronic acid (1.2 eq), the aryl
bromide (1.0 eq), and a base such as potassium carbonate (K2COs, 2.0-3.0 eq).

o Causality: The base is essential for activating the boronic acid. It forms a more
nucleophilic "ate" complex, [R-B(OH)s]~, which facilitates the transmetalation step.[3]

o Catalyst Addition:

o Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0)
[Pd(PPhs)4] (1-3 mol%) or a combination of Palladium(ll) acetate (Pd(OAc)z2) and a
phosphine ligand.

o Causality: The phosphine ligands stabilize the palladium center and modulate its reactivity
throughout the catalytic cycle.

» Solvent Addition & Degassing:
o Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

o Under this inert atmosphere, add a degassed solvent mixture, typically
toluene/ethanol/water or dioxane/water.

o Causality: Oxygen must be excluded as it can oxidize and deactivate the Pd(0) catalyst.
The agueous component is crucial for dissolving the inorganic base and facilitating the
formation of the "ate" complex.

e Reaction Execution:
o Heat the reaction mixture to 80-100 °C with vigorous stirring.

o Monitor the reaction progress by TLC or GC-MS.
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e Work-up and Purification:
o Cool the mixture to room temperature and dilute with ethyl acetate and water.
o Separate the organic layer, and extract the aqueous layer with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous MgSOa, and
concentrate.

o Purify the resulting biaryl product by column chromatography or recrystallization.

Applications in Drug Discovery and Materials Science

The true value of 4-hexyloxyphenylboronic acid lies in the complex molecules it helps create.

» Drug Discovery: Phenylboronic acids are a privileged scaffold in medicinal chemistry.[10]
The incorporation of a boron atom can lead to unique binding interactions, often with the
active sites of serine proteases.[11] Several FDA-approved drugs, such as the anticancer
agent Bortezomib (Velcade®) and the (B-lactamase inhibitor Vaborbactam, are boronic acid
derivatives, highlighting the therapeutic potential of this functional group.[10][12][13] The
hexyloxy chain can be used to tune the lipophilicity of a drug candidate, which is a critical
parameter for optimizing its pharmacokinetic profile (absorption, distribution, metabolism,
and excretion).

o Materials Science: The rigid aromatic core combined with the flexible alkyl chain of 4-
hexyloxyphenylboronic acid makes it an excellent building block for liquid crystals.[1] The
biaryl structures synthesized via Suzuki coupling using this reagent are often discotic or
calamitic mesogens, which are essential for display technologies and organic electronics.

Part 4: Safety and Handling

As with any chemical reagent, proper handling of 4-hexyloxyphenylboronic acid is
paramount for laboratory safety.

o Hazard Identification: The compound is classified with the following hazard statements:

o H302: Harmful if swallowed.
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o H315: Causes skin irritation.[5]
o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.[5]

e Precautionary Measures:

[¢]

Engineering Controls: Handle in a well-ventilated fume hood.

o Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and suitable
chemical-resistant gloves (e.qg., nitrile).[5]

o Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly
after handling.

o Storage: Store in a tightly sealed container in a cool, dry place, typically at 4°C for long-
term stability.[1]

Conclusion

4-Hexyloxyphenylboronic acid is more than just a chemical intermediate; it is an enabling
tool for innovation in both life sciences and materials science. Its robust performance in the
Suzuki-Miyaura coupling provides a reliable pathway to complex molecular architectures, while
its inherent structural features offer handles for tuning both material properties and
pharmacological activity. By understanding its properties, mastering its synthesis, and applying
it with sound mechanistic reasoning, researchers can continue to leverage this powerful
building block to develop next-generation therapeutics and advanced functional materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9104566/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9104566/
https://pubmed.ncbi.nlm.nih.gov/32302879/
https://www.benchchem.com/product/b038556#4-hexyloxyphenylboronic-acid-molecular-weight
https://www.benchchem.com/product/b038556#4-hexyloxyphenylboronic-acid-molecular-weight
https://www.benchchem.com/product/b038556#4-hexyloxyphenylboronic-acid-molecular-weight
https://www.benchchem.com/product/b038556#4-hexyloxyphenylboronic-acid-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b038556?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

